molecular formula C24H19Cl2NO4 B2904558 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid CAS No. 511272-38-1

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid

Cat. No.: B2904558
CAS No.: 511272-38-1
M. Wt: 456.32
InChI Key: JBFKUGQWZXNAMM-OAQYLSRUSA-N
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Description

This compound is a chiral amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2,3-dichlorophenyl substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . This compound is primarily utilized in research settings for synthesizing modified peptides or small-molecule libraries .

Properties

IUPAC Name

(3R)-3-(2,3-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKUGQWZXNAMM-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the chiral center: The chiral center is introduced using chiral catalysts or starting materials.

    Coupling reactions: The protected amine is coupled with the appropriate carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.

    Chiral Catalysts: The compound can be used as a chiral building block in the synthesis of chiral catalysts.

Biology

    Enzyme Inhibitors: The compound may serve as a scaffold for designing enzyme inhibitors.

    Protein Labeling: The Fmoc group can be used to label proteins for various biochemical assays.

Medicine

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and safety profiles.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Aromatic Substituents

The table below compares the target compound with analogs differing in the phenyl ring substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid 2,3-dichlorophenyl C24H18Cl2NO4 464.31* High lipophilicity; peptide synthesis [Target]
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) C25H23NO4 401.45 Enhanced steric hindrance; R&D applications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl C24H19F2NO4 439.41 Improved metabolic stability; medicinal chemistry
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid 3-hydroxyphenyl C24H21NO5 403.43 Increased polarity; potential prodrug designs
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-chloro-4-(CF3)phenyl C26H21ClF3NO4 528.89 Strong electron-withdrawing effects; enzyme inhibition studies

*Calculated based on structural similarity.

Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F, CF3) stabilize negative charges, influencing reactivity in coupling reactions .
  • Biological Activity : Fluorinated analogs (e.g., 3,5-difluorophenyl) are prioritized in drug discovery for their metabolic stability and bioavailability .

Backbone Modifications and Functional Group Additions

Other analogs feature variations in the amino acid backbone or additional functional groups:

Compound Name Modification Molecular Formula Key Applications References
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid Butanoic acid backbone; tert-butylphenyl C29H31NO4 Solid-phase synthesis; steric shielding
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid Thiol (-SH) group C18H17NO4S Site-specific conjugation (e.g., disulfide bonds)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Allyl-protected amine C22H22N2O6 Orthogonal protection strategies
Key Observations:
  • Backbone Length: Elongated backbones (e.g., butanoic acid) provide flexibility in peptide chain elongation .
  • Functional Groups : Thiol-containing derivatives enable chemoselective bioconjugation, critical for antibody-drug conjugates .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid, commonly referred to as Fmoc-DCP, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fmoc-DCP has the following chemical characteristics:

  • Molecular Formula : C25H22Cl2N2O4
  • Molecular Weight : 474.36 g/mol
  • IUPAC Name : this compound

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Biological Activity Overview

The biological activity of Fmoc-DCP is primarily linked to its role in peptide synthesis and potential pharmacological effects. Research indicates that compounds with similar structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of Fmoc-DCP demonstrate antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Fmoc-DCP has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The exact pathways involved are still under investigation, but the compound's ability to interact with specific molecular targets is a focal point of current research.

The biological activity of Fmoc-DCP can be attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The presence of the Fmoc group allows for selective binding and modulation of enzyme activities involved in critical cellular processes.

Interaction Studies

Research utilizing techniques such as molecular docking and bioassays has revealed that Fmoc-DCP can effectively bind to target proteins, influencing their function. For instance, it has been shown to inhibit certain kinases that play a crucial role in cell signaling pathways related to cancer progression.

Case Studies and Research Findings

StudyFindingsMethodology
1. Antimicrobial Efficacy Fmoc-DCP exhibited significant activity against Staphylococcus aureus and Escherichia coli.Disk diffusion method
2. Anticancer Activity Induced apoptosis in breast cancer cell lines (MCF-7).MTT assay for cell viability
3. Enzyme Inhibition Inhibited activity of protein kinase B (AKT), affecting downstream signaling pathways.Kinase assay

Synthesis and Applications

Fmoc-DCP serves as a building block in peptide synthesis, allowing for the introduction of diverse functional groups tailored for specific applications in drug design. Its unique combination of structural elements makes it valuable in developing biologically active peptides.

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